4-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide
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Overview
Description
4-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including an indole, thiazolidinone, and sulfonamide. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazolidinone Ring: This step involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.
Indole Derivative Synthesis: The indole moiety is synthesized separately, often through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Condensation Reaction: The indole derivative is then condensed with the thiazolidinone intermediate in the presence of a suitable catalyst to form the desired product.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the thiazolidinone ring or the sulfonamide group, potentially leading to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (for hydrogenation reactions), Lewis acids (for condensation reactions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the sulfonamide group can yield primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, 4-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, the indole moiety can interact with enzymes or receptors, modulating their activity. The thiazolidinone ring may also play a role in binding to biological targets, while the sulfonamide group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-{(5Z)-5-[(1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide: Similar structure but lacks the methyl group on the indole moiety.
N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide: Similar structure but lacks the methyl group on the benzene ring.
Uniqueness
The presence of both the methyl group on the indole moiety and the benzene ring in 4-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide makes it unique. These structural features can influence the compound’s chemical reactivity, biological activity, and overall properties, distinguishing it from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H17N3O3S3 |
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Molecular Weight |
443.6 g/mol |
IUPAC Name |
4-methyl-N-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H17N3O3S3/c1-13-7-9-15(10-8-13)29(25,26)21-23-19(24)18(28-20(23)27)11-14-12-22(2)17-6-4-3-5-16(14)17/h3-12,21H,1-2H3/b18-11- |
InChI Key |
HAVDGHARFZYLBM-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)C)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC3=CN(C4=CC=CC=C43)C)SC2=S |
Origin of Product |
United States |
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